(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one
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Overview
Description
The compound with the identifier “(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one involves several synthetic routes, each tailored to achieve high purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can enhance the solubility and stability of the compound.
Host-Guest Chemistry: Utilizing host molecules to encapsulate this compound, thereby improving its physical and chemical properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated batch reactors are employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one has a wide array of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable biological activity.
CID 5362065: A β-lactam antibiotic with related pharmacological properties.
Uniqueness
(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one stands out due to its unique combination of chemical stability, reactivity, and biological activity. Its ability to form stable inclusion complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,17H,1H3/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMVKNJLCFJRIS-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC3=CC=C(C=C3)F)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\NC3=CC=C(C=C3)F)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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